Pomalidomide-C2-Br

PROTAC Linker Chemistry Cereblon Ligand

PROTAC researchers often face delays from multi-step linker installation. Pomalidomide-C2-Br eliminates this by integrating a pomalidomide-based CRBN recruiter with a C2-alkyl-bromo linker in a single ready-to-conjugate building block. Key outcomes: • Enables one-step CuAAC conjugation to alkyne-modified warheads, accelerating PROTAC library synthesis. • Validated in PROTAC AR Degrader-8; degrades full-length AR and the AR-V7 splice variant implicated in castration-resistant prostate cancer. • Short, hydrophobic C2 linker (XLogP3 ~1.3, MW 380.19 g/mol) offers distinct pharmacokinetic and ternary complex geometry compared to PEGylated analogs. • Bromo handle provides an orthogonal conjugation strategy, avoiding amide coupling when warhead sensitivity precludes it. • Shipped ambient; stored at -20°C as powder for long-term stability.

Molecular Formula C15H14BrN3O4
Molecular Weight 380.19 g/mol
Cat. No. B14771336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C2-Br
Molecular FormulaC15H14BrN3O4
Molecular Weight380.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCBr
InChIInChI=1S/C15H14BrN3O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7H2,(H,18,20,21)
InChIKeyQKEVDEBXLPYMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-C2-Br: Product Overview & Function


Pomalidomide-C2-Br (CAS 2940940-74-7; MW 380.19 g/mol; C₁₅H₁₄BrN₃O₄) is a pre-assembled E3 ligase ligand-linker conjugate that integrates a pomalidomide-derived cereblon (CRBN) recruiter with a short C2-alkyl linker terminating in a bromo functional group . This design provides a direct synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution, enabling rapid modular assembly of heterobifunctional proteolysis-targeting chimeras (PROTACs) without the need for separate linker installation steps [1]. The compound serves as a foundational building block for generating AR-targeting degraders and related CRBN-recruiting bifunctional molecules [2].

PROTAC building block: Pre-assembled CRBN ligand-linker conjugate with a bromo terminal group.
Conjugation route: Supports CuAAC click chemistry or nucleophilic substitution for rapid modular assembly.
Target degrader development: Foundational precursor for synthesizing AR-targeting and other CRBN-recruiting bifunctional molecules.

Why Pomalidomide-C2-Br Substitution Fails


The linker component in a CRBN-recruiting PROTAC is not an inert spacer; it governs ternary complex geometry, degradation efficiency (DC₅₀), and cellular permeability [1]. Pomalidomide-C2-Br provides a specific alkyl-bromo functional handle and a defined two-carbon exit vector from the pomalidomide glutarimide ring, which differs fundamentally from PEG-based linkers (e.g., Pomalidomide-PEG2-C2-Br) in terms of hydrophobicity (XLogP3 ~1.3 vs. lower for PEG), rotatable bond count (4 vs. 10), and molecular weight (380.19 vs. 468.3 g/mol) [2]. These differences translate into altered pharmacokinetic properties and ternary complex stabilization [1]. Furthermore, the bromo group in Pomalidomide-C2-Br confers a distinct reactivity profile compared to amine-terminated analogs (e.g., Pomalidomide-C2-NH₂), enabling orthogonal conjugation strategies that avoid amide bond formation when undesired . Consequently, substituting Pomalidomide-C2-Br with a longer PEG linker or alternative functional handle without empirical re-optimization frequently results in loss of degradation potency or altered target selectivity, necessitating compound-specific validation rather than generic class-based interchange [1].

PEG vs Alkyl
Substituting with Pomalidomide-PEG2-C2-Br shifts hydrophobicity and linker flexibility, which may alter ternary complex geometry and degradation endpoints.
Handle mismatch
Replacing with an amine-terminated analog (Pomalidomide-C2-NH₂) enforces amide conjugation; this may preclude triazole-based strategies that require orthogonal reactivity.
Empirical validation
Generic class-based interchange without re-optimization may lead to loss of degradation potency; compound-specific assessment is required.

Pomalidomide-C2-Br Quantitative Evidence


Linker Length: C2-Br vs PEG2-Br

Pomalidomide-C2-Br incorporates a short C2-alkyl chain with a terminal bromine, resulting in a molecular weight of 380.19 g/mol and 4 rotatable bonds . In contrast, Pomalidomide-PEG2-C2-Br features a diethylene glycol spacer, increasing the molecular weight to 468.3 g/mol and the rotatable bond count to 10 [1]. This structural divergence influences both the physicochemical properties and the conformational flexibility of the resulting PROTACs. While the C2-Br linker offers a more rigid, hydrophobic spacer, the PEG2-Br linker provides enhanced aqueous solubility (predicted XLogP3 ~1.3 for PEG2-Br [1] vs. higher for C2-Br) but at the cost of increased molecular weight and potential entropic penalties during ternary complex formation [2].

Linker metrics vs. PEG2-Br
Cross-study comparable
MW: 380.19 g/mol vs. 468.3 g/mol; Rotatable bonds: 4 vs. 10
May support cellular permeability screening.
Computed properties; confirm experimentally for specific cell models.
PROTAC Linker Chemistry Cereblon Ligand Drug Design

Functional Handle Reactivity: Bromo vs Amino

Pomalidomide-C2-Br presents a terminal bromo group, a versatile electrophile for nucleophilic substitution (e.g., with azides or thiols) and CuAAC click chemistry after conversion to the corresponding azide . In contrast, Pomalidomide-C2-NH₂ terminates in a primary amine, which is suited for amide bond formation with carboxylic acids or activated esters [1]. While both can be used to conjugate to a target ligand, the bromo handle offers a distinct synthetic advantage: it allows for the creation of a triazole linkage via CuAAC, a bioisostere of the amide bond that can confer enhanced metabolic stability and distinct ternary complex geometries [2].

Handle reactivity vs. NH₂
Head-to-head
Bromo handle: Enables CuAAC triazole formation. Amino handle: Limited to amide bond formation.
Supports orthogonal conjugation strategy selection.
Reaction type depends on warhead functional group compatibility.
Click Chemistry PROTAC Conjugation Functional Group Compatibility

Validated AR Degradation Potency

Pomalidomide-C2-Br serves as the direct precursor to PROTAC AR Degrader-8 (NP18), a potent androgen receptor (AR) degrader [1]. In cellular assays, PROTAC AR Degrader-8 degrades full-length AR (AR-FL) with DC₅₀ values of 18 nM in 22Rv1 cells and 140 nM in LNCaP cells, and degrades the clinically relevant AR-V7 splice variant with a DC₅₀ of 26 nM in 22Rv1 cells . This level of potency validates the utility of the C2-Br linker architecture in generating highly effective heterobifunctional degraders.

AR degrader potency
Reported endpoint context
DC₅₀: 18 nM (AR-FL, 22Rv1); 140 nM (AR-FL, LNCaP); 26 nM (AR-V7, 22Rv1)
Supports degrader assembly workflow validation.
Potency assessed in prostate cancer cell-line models.
PROTAC Androgen Receptor DC50 Anticancer

Pomalidomide-C2-Br Application Scenarios


AR PROTAC Assembly for Prostate Cancer

Pomalidomide-C2-Br is ideally suited for synthesizing androgen receptor (AR) degraders, as validated by its use in creating PROTAC AR Degrader-8, which potently degrades both full-length AR and the AR-V7 splice variant . Researchers focused on castration-resistant prostate cancer (CRPC) can leverage this building block to generate novel AR PROTACs with a known, high-potency linker architecture, accelerating lead optimization campaigns [1].

Linker Optimization for CRBN PROTACs

Due to its short, hydrophobic C2-alkyl chain and bromo functional handle, Pomalidomide-C2-Br serves as a valuable control or starting point in linker structure-activity relationship (SAR) studies. When compared to PEGylated analogs (e.g., Pomalidomide-PEG2-C2-Br), it allows researchers to systematically assess the impact of linker length, flexibility, and hydrophobicity on ternary complex formation, degradation efficiency (DC₅₀), and cellular permeability [2].

Click Chemistry PROTAC Library Synthesis

The terminal bromo group in Pomalidomide-C2-Br can be readily converted to an azide, enabling efficient conjugation to alkyne-functionalized target ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This modular 'click' approach is highly amenable to generating diverse PROTAC libraries for high-throughput screening, facilitating the discovery of degraders for novel targets [3].

Amide-Free Conjugation in PROTACs

In cases where the target warhead contains chemical moieties that are sensitive to or incompatible with amide coupling conditions (e.g., certain esters, activated carbonyls), the bromo handle of Pomalidomide-C2-Br provides an orthogonal conjugation strategy. This allows for the formation of a more chemically robust triazole linkage via click chemistry, avoiding potential side reactions and preserving the integrity of the target ligand [3].

Application
Selection Property
Validation Focus
AR PROTAC assembly
Pre-validated linker architecture
AR-FL and AR-V7 degradation endpoint review
Linker SAR studies
Short, hydrophobic C2-alkyl spacer
Ternary complex formation and permeability assessment
Click chemistry library synthesis
Bromo-to-azide conversion handle
High-throughput screening and modular assembly review
Amide-free conjugation
Orthogonal bromo reactivity
Chemical compatibility with sensitive warhead moieties

Technical Documentation Hub

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42 linked technical documents
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